9H-Fluorene-9-thiol basic properties
9H-Fluorene-9-thiol basic properties
An In-Depth Technical Guide to the Basic Properties of 9H-Fluorene-9-thiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
9H-Fluorene-9-thiol is a fascinating and versatile molecule built upon the rigid, planar fluorene scaffold. The introduction of a thiol group at the C9 position imparts unique chemical reactivity and properties, making it a valuable building block in diverse fields ranging from materials science to medicinal chemistry. The acidity of the C9 proton in the parent fluorene (pKa ≈ 22.6 in DMSO) facilitates functionalization at this position, and the nucleophilic nature of the thiol group opens avenues for a variety of chemical transformations. This guide provides a comprehensive overview of the fundamental physicochemical properties, synthesis, reactivity, and spectroscopic characterization of 9H-Fluorene-9-thiol, offering field-proven insights for researchers and professionals.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 9H-Fluorene-9-thiol is paramount for its effective use in research and development. These properties dictate its behavior in various chemical and biological systems.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₀S | [1] |
| Molecular Weight | 198.29 g/mol | [1] |
| Melting Point | 103-107 °C | |
| Boiling Point | 348.5 °C at 760 mmHg | [2] |
| Density | 1.22 g/cm³ | [2] |
| pKa (Thiol Group) | Estimated ~7-9 | |
| pKa (C9-H of parent fluorene) | 22.6 (in DMSO) | |
| Solubility | Insoluble in water; Soluble in many organic solvents. |
Solubility: 9H-Fluorene-9-thiol is expected to be readily soluble in a range of common organic solvents such as dichloromethane, chloroform, tetrahydrofuran, and ethyl acetate. Its nonpolar fluorenyl core contributes to its solubility in less polar solvents, while the thiol group can engage in hydrogen bonding, aiding solubility in more polar organic solvents. As with the parent fluorene, it is insoluble in water.
Synthesis and Purification
The synthesis of 9H-Fluorene-9-thiol can be achieved through various methods, with the direct thiolation of 9H-fluorene being a common approach. The following protocol describes a representative method for its synthesis and subsequent purification.
Experimental Protocol: Synthesis of 9H-Fluorene-9-thiol
This protocol is adapted from general methods for the direct C-H functionalization of fluorene.[3]
Materials:
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9H-Fluorene
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Elemental Sulfur (S₈)
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Potassium tert-butoxide (t-BuOK)
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Anhydrous Tetrahydrofuran (THF)
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Hydrochloric Acid (1 M)
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Dichloromethane (DCM)
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Brine (saturated aqueous NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄)
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Silica gel for column chromatography
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Hexane
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Ethyl acetate
Procedure:
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Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 9H-fluorene (1.0 eq) and elemental sulfur (1.2 eq).
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Solvent Addition: Add anhydrous THF to the flask to dissolve the solids.
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Base Addition: Under a nitrogen atmosphere, add potassium tert-butoxide (2.5 eq) portion-wise to the stirred solution at room temperature. The reaction mixture may change color.
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Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
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Workup: After the reaction is complete (typically after several hours), cool the mixture to room temperature and quench by the slow addition of 1 M HCl until the solution is acidic.
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Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volumes).
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Washing: Wash the combined organic layers with water and then with brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Purification
The crude 9H-Fluorene-9-thiol is typically purified by column chromatography on silica gel.
Procedure:
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Column Preparation: Pack a chromatography column with silica gel using a slurry of hexane.
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Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the column.
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Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 0% ethyl acetate and gradually increasing to 5-10%).
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Fraction Collection: Collect the fractions containing the desired product as indicated by TLC analysis.
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Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield purified 9H-Fluorene-9-thiol as a solid.
Reactivity
The chemical reactivity of 9H-Fluorene-9-thiol is dominated by the thiol group, which can act as a nucleophile, be oxidized, or be alkylated.
Nucleophilic Reactivity
In the presence of a base, the thiol proton is abstracted to form the thiolate anion. This anion is a strong nucleophile and can participate in a variety of S-alkylation and S-acylation reactions.
Oxidation to Disulfide
Thiols are readily oxidized to form disulfides. This reaction can be achieved using a variety of mild oxidizing agents, such as iodine or air in the presence of a base. The formation of the disulfide bond is a reversible process.
Spectroscopic Characterization
While specific spectra for 9H-Fluorene-9-thiol are not widely published, the expected spectroscopic data can be inferred from the analysis of related fluorene derivatives.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the fluorene ring system, a singlet for the proton at the C9 position, and a singlet for the thiol proton. The chemical shift of the thiol proton can be variable and may depend on concentration and solvent.
| Proton | Expected Chemical Shift (δ, ppm) |
| Aromatic Protons | 7.2 - 7.8 |
| C9-H | ~5.0 - 5.5 |
| S-H | ~1.5 - 2.5 (variable) |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show signals for the aromatic carbons and a characteristic signal for the C9 carbon, which will be shifted due to the attachment of the sulfur atom.
| Carbon | Expected Chemical Shift (δ, ppm) |
| Aromatic Carbons | 120 - 150 |
| C9 | ~50 - 60 |
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the following key absorption bands:
| Functional Group | Wavenumber (cm⁻¹) |
| S-H stretch | 2550 - 2600 (weak) |
| Aromatic C-H stretch | 3000 - 3100 |
| Aromatic C=C stretch | 1450 - 1600 |
UV-Vis Spectroscopy
The UV-Vis spectrum of 9H-Fluorene-9-thiol in a suitable solvent like ethanol or dichloromethane is expected to show absorption bands characteristic of the fluorene chromophore.
| Transition | Expected λ_max (nm) |
| π → π* | ~260-270, ~290-300 |
Applications
The unique properties of 9H-Fluorene-9-thiol make it a valuable compound in several areas of research and development.
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Materials Science: The thiol group allows for the self-assembly of 9H-Fluorene-9-thiol onto gold surfaces, forming well-ordered self-assembled monolayers (SAMs). These SAMs can be used to modify the electronic and physical properties of surfaces for applications in molecular electronics and sensors. The fluorene core is also a well-known luminophore, and derivatives of 9H-Fluorene-9-thiol can be used in the synthesis of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
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Organic Synthesis: As a versatile building block, 9H-Fluorene-9-thiol can be used to introduce the fluorenylthio moiety into more complex molecules. Its nucleophilic nature allows for its use in a variety of coupling reactions.
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Drug Development: The fluorene scaffold is present in a number of biologically active compounds. While the direct therapeutic applications of 9H-Fluorene-9-thiol are not well-established, it serves as a valuable intermediate for the synthesis of novel fluorene-based compounds with potential pharmacological activity.
Conclusion
9H-Fluorene-9-thiol is a molecule with a rich and varied chemistry. Its synthesis, reactivity, and physicochemical properties make it a compound of significant interest to researchers in materials science, organic synthesis, and medicinal chemistry. This guide has provided a comprehensive overview of its basic properties, offering a foundation for its application in innovative research and development endeavors.
References
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Liu, Y., Yuan, X., Su, K., & Chen, B. (2019). Base‐Promoted Oxidative C(sp³)–S Bond Cross‐Coupling of Inactive Fluorenes and Thiols for the Synthesis of 9‐Monothiolated Fluorenes. European Journal of Organic Chemistry, 2019(4), 754-762. [Link]
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